Nxl 101

Description

Global Context of Antimicrobial Resistance and the Imperative for Novel Antibacterial Agents

Antimicrobial resistance is a pressing global health emergency that undermines the effectiveness of existing antibiotics and threatens the future of modern medicine. nih.govifpma.orgmdpi.com The rapid emergence and spread of multidrug-resistant bacteria mean that common infections are becoming increasingly difficult, and in some cases impossible, to treat. nih.govmdpi.com Projections indicate that by 2050, antibiotic resistance could lead to millions of deaths annually if not addressed effectively. nih.govifpma.orgifpma.org This alarming trend is exacerbated by a decline in the discovery and approval of new antibiotic classes over several decades, creating a significant "antibiotic discovery void." nih.govifpma.org Consequently, there is an urgent and critical need to identify and develop novel antibacterial agents with distinct mechanisms of action to circumvent existing resistance mechanisms and provide effective treatments for resistant infections. whiterose.ac.uknih.govcarb-x.org

Evolution of Bacterial Type II Topoisomerase Inhibitors: From Fluoroquinolones to NBTIs

Bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV (topo IV), are essential enzymes that control the topological state of bacterial DNA. nih.govacs.orgoup.com DNA gyrase is crucial for introducing negative supercoils into DNA, a process vital for replication and transcription, while topoisomerase IV is primarily involved in decatenation, the separation of replicated chromosomes. nih.govoup.com Inhibiting these enzymes disrupts fundamental bacterial processes, leading to cell death. whiterose.ac.ukoup.com

The quinolone class of antibiotics, first introduced with nalidixic acid, were among the early inhibitors targeting bacterial type II topoisomerases. wikipedia.orgwikipedia.org Fluoroquinolones, developed subsequently through the addition of a fluorine atom, demonstrated improved activity and a broader spectrum, becoming widely used antibacterial agents. wikipedia.orgwikipedia.org Fluoroquinolones typically exert their effect by stabilizing the complex formed between the topoisomerase enzyme and DNA, leading to DNA strand breaks. oup.com They primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. oup.comoup.com

However, widespread use of fluoroquinolones has led to the development of resistance, primarily through mutations in the genes encoding DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), as well as through efflux pumps and reduced drug accumulation. oup.comoup.com This resistance highlights the need for new inhibitors that can overcome these established mechanisms. nih.govacs.org

This necessity spurred the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs). NBTIs represent a newer class of antibacterial agents that also target bacterial type II topoisomerases but bind to distinct, non-overlapping sites on the enzymes compared to fluoroquinolones. nih.govacs.orgmdpi.com This differential binding is key to their ability to evade existing fluoroquinolone resistance mechanisms. nih.govacs.orgmdpi.com NBTIs are often dual-targeting inhibitors, affecting both DNA gyrase and topoisomerase IV, which can further reduce the potential for resistance development compared to agents targeting only one enzyme. nih.govacs.orgnih.gov

Viquidacin (NXL-101): Historical Development and Significance within the NBTI Class

Viquidacin, also known as NXL-101, is recognized as one of the first promising compounds within the NBTI class. nih.govnih.govnih.gov Its discovery marked an important step in the evolution of bacterial topoisomerase inhibitors beyond the fluoroquinolones. Viquidacin was discovered by Aventis and further developed by Novexel. nih.govacs.org

Research into NBTIs, including viquidacin, began nearly two decades prior to more recent publications highlighting their significance. nih.govnih.gov Early studies provided initial insights into their mode of action, revealing a unique mechanism distinct from that of quinolones. nih.gov Viquidacin was specifically studied as an inhibitor of bacterial DNA gyrase and topoisomerase IV. ncats.io It demonstrated potent activity, particularly against Gram-positive bacteria, including strains resistant to methicillin (B1676495) and fluoroquinolones. ncats.io

Viquidacin advanced into Phase I human clinical trials. nih.govnih.govncats.ioresearchgate.net While it showed promise as an antibacterial agent and achieved potent bactericidal concentrations in plasma in human volunteers, its development was ultimately discontinued (B1498344). ncats.io This discontinuation was due to observed QT interval prolongation in healthy volunteers, an issue related to hERG-related cardiotoxicity. nih.govnih.govresearchgate.netacs.org Despite its halting in clinical development, viquidacin's significance lies in its role as a prototype NBTI compound. researchgate.net Its study and the understanding gained from its mechanism of action and limitations have been instrumental in informing subsequent research efforts by various pharmaceutical companies aimed at developing NBTIs with improved safety profiles while retaining potent antibacterial activity. researchgate.net The insights from viquidacin's development have contributed to the ongoing efforts to optimize NBTI structures to balance antibacterial potency with potential off-target effects. researchgate.net

Data Table: Selected Bacterial Type II Topoisomerase Inhibitors

| Compound Name | Class | Primary Targets (Typical) | PubChem CID |

| Nalidixic acid | Quinolone | DNA Gyrase (Gram-negative) | 4421 fishersci.fiwikipedia.org |

| Ciprofloxacin | Fluoroquinolone | DNA Gyrase (Gram-negative), Topo IV (Gram-positive) | 2764 nih.gov |

| Viquidacin (NXL-101) | NBTI | DNA Gyrase, Topo IV | 11591505 nih.govnih.gov |

| Gepotidacin (B1671446) | NBTI (Triazaacenaphthylene) | DNA Gyrase, Topo IV (dual-targeting) | 135620702 (Note: Gepotidacin is a specific NBTI, CID for gepotidacin itself) |

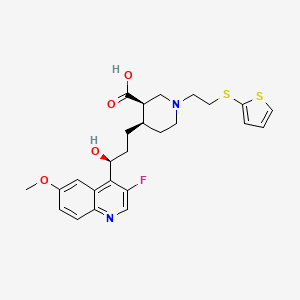

Structure

3D Structure

Properties

CAS No. |

904302-98-3 |

|---|---|

Molecular Formula |

C25H29FN2O4S2 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1 |

InChI Key |

USGHRRVFKSLEJT-WVBUVRCRSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

Appearance |

Solid powder |

Other CAS No. |

904302-98-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

flopristin - linopristin flopristin, linopristin drug combination NXL 103 NXL-103 NXL103 viquidacin XRP 2868 XRP-2868 XRP2868 |

Origin of Product |

United States |

Elucidation of Viquidacin S Molecular Mechanism of Action

Dual-Targeting Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Viquidacin acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. nih.gov This dual targeting is a significant aspect of its mechanism, as inhibiting both enzymes can potentially reduce the frequency of resistance development compared to agents that target only one enzyme. nih.govacs.org DNA gyrase is primarily responsible for introducing negative supercoils into DNA and removing positive supercoils that build up during replication and transcription. nih.govnih.gov Topoisomerase IV, a paralog of DNA gyrase, plays a key role in decatenating (unlinking) replicated chromosomes. nih.govnih.gov

Research has shown varying potency of viquidacin against these two enzymes depending on the bacterial species. For instance, studies on Escherichia coli enzymes indicated that viquidacin was a more potent inhibitor of topoisomerase IV than DNA gyrase. researchgate.net Conversely, for Staphylococcus aureus enzymes, the inhibition preference was the opposite, with DNA gyrase being inhibited more potently than topoisomerase IV. researchgate.net

Here is a summary of the inhibitory potencies of viquidacin against E. coli and S. aureus enzymes:

| Enzyme | Bacterial Species | Assay Type | IC50 (µM) | Source |

| Topoisomerase IV | E. coli | Decatenation | 2.2 | researchgate.net |

| Topoisomerase IV | E. coli | Relaxation | 0.2 | researchgate.net |

| DNA Gyrase | E. coli | Supercoiling | 11 | researchgate.net |

| DNA Gyrase | E. coli | Relaxation | 23 | researchgate.net |

| DNA Gyrase | S. aureus | Supercoiling | 1.0 | researchgate.net |

| DNA Gyrase | S. aureus | Relaxation | 0.4 | researchgate.net |

| Topoisomerase IV | S. aureus | Decatenation | 18 | researchgate.net |

| Topoisomerase IV | S. aureus | Relaxation | 0.3 | researchgate.net |

Interaction with GyrA and ParC Subunits

Bacterial DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), while topoisomerase IV is composed of two ParC and two ParE subunits (C₂E₂). academicjournals.orgijdvl.com The GyrA and ParC subunits contain the catalytic tyrosine residue responsible for DNA cleavage. ijdvl.com Viquidacin, as an NBTI, binds to an alternative binding site on DNA gyrase and topoisomerase IV. nih.govnih.gov This binding site is formed at the interface of the GyrA subunits in DNA gyrase and the ParC subunits in topoisomerase IV before the DNA cleavage event. nih.govnih.gov

Studies involving the isolation of S. aureus mutants resistant to viquidacin have identified point mutations within or near the quinolone resistance-determining region (QRDR) of the GyrA subunit. researchgate.netingentaconnect.com Similarly, mutations in the ParC subunit have been observed in the context of resistance to other NBTIs. nih.gov The high structural similarity between the amino acid residues lining the binding pockets of GyrA and ParC in both Gram-positive and Gram-negative bacteria is thought to contribute to the dual-targeting mechanism of NBTIs like viquidacin. acs.org

Intercalation and Stabilization of DNA Cleavage Complexes

Viquidacin, as a representative of the NBTI class, is described as an intercalating antibacterial agent. nih.gov The "left-hand-side" (LHS) moiety of NBTI molecules is thought to intercalate between the central DNA base pairs. nih.govnih.gov This intercalation, coupled with the binding of the "right-hand-side" (RHS) moiety to the protein interface, disrupts the normal function of the topoisomerase enzymes. nih.govnih.gov

While fluoroquinolones are known to stabilize double-strand DNA breaks by trapping the topoisomerase-DNA cleavage complex, NBTIs like viquidacin are reported to stabilize single-strand DNA breaks. nih.govmdpi.com This difference in the type of DNA break stabilized represents a fundamental distinction in their mechanisms of action at the DNA level. The stabilization of these cleavage complexes by viquidacin prevents the religation of the DNA strands, leading to an accumulation of broken DNA.

Downstream Cellular Effects of Topoisomerase Inhibition Leading to Bacterial Cell Death

The inhibition of bacterial DNA gyrase and topoisomerase IV by viquidacin leads to a cascade of downstream cellular effects that ultimately result in bacterial cell death. These enzymes are vital for essential DNA transactions, including replication, transcription, and chromosome segregation. academicjournals.orgwikipedia.org

By stabilizing DNA cleavage complexes, viquidacin effectively halts DNA replication and transcription. The accumulation of unrepaired DNA breaks triggers cellular stress responses and can lead to the degradation of the bacterial chromosome. This widespread disruption of fundamental DNA processes is incompatible with bacterial survival and leads to a bactericidal effect. The dual targeting of both DNA gyrase and topoisomerase IV by viquidacin is believed to contribute to its potent antibacterial activity and may help to mitigate the development of resistance that can arise from mutations in a single target. nih.govacs.org

In Vitro and Preclinical Efficacy of Viquidacin

Antibacterial Spectrum Against Clinically Relevant Pathogens

Viquidacin exhibited activity against a range of clinically relevant bacterial pathogens, with a notable focus on Gram-positive organisms.

Potency against Gram-Positive Bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Fluoroquinolone-Resistant Strains

Viquidacin displayed potent antibacterial activity against Gram-positive bacteria, including strains resistant to methicillin (B1676495) and fluoroquinolones ncats.ioresearchgate.netpatsnap.com. Studies indicated its activity against Staphylococcus aureus, including MRSA isolates, and Streptococcus pneumoniae researchgate.netmedkoo.comingentaconnect.com. Viquidacin was reported to inhibit S. aureus wildtype and mutants with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 128 mg/L medchemexpress.com. It showed potent activity against Gram-positive pathogens, including MRSA, Vancomycin-Resistant Enterococci (VRE), and quinolone-resistant strains sci-hub.st. Specifically, it demonstrated excellent activity against fluoroquinolone-resistant MRSA researchgate.net.

Activity against Gram-Negative Bacteria

While primarily potent against Gram-positive bacteria, Viquidacin also showed some activity against certain Gram-negative bacteria. It exhibited significant activity against Moraxella catarrhalis and Haemophilus influenzae sci-hub.st. However, it displayed weak or no activity against other Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa ingentaconnect.comsci-hub.st. One source indicates it was in trials for treatment of nosocomial infections, which can involve Gram-negative pathogens antibioticdb.com.

Efficacy in Preclinical Bacterial Infection Models

Preclinical studies evaluated the efficacy of Viquidacin in bacterial infection models. While specific detailed data on Viquidacin in animal models within the search results are limited, the NBTI class, to which Viquidacin belongs, has shown efficacy in various animal infection models sci-hub.stresearchgate.net. For example, some NBTI analogs demonstrated efficacy against Streptococcus pneumoniae in a rat lung infection model researchgate.net. Other related compounds have shown efficacy in murine sepsis and thigh infection models, reducing colony-forming units in Gram-positive infections sci-hub.st. Preclinical infection models, such as murine lung and thigh infection models, are commonly used to assess the efficacy of antibacterial agents and are considered a link between in vitro data and clinical situations nih.gov.

Evaluation of Bactericidal Activity

Viquidacin has been described as exhibiting bactericidal activity ncats.io. While specific detailed data on the bactericidal activity of Viquidacin against individual pathogens were not extensively provided in the search results, compounds within the same class have demonstrated bactericidal effects. For instance, a related compound exhibited bactericidal activity against S. aureus, S. pneumoniae, and H. influenzae with specified Minimal Bactericidal Concentrations (MBC) researchgate.net. Bactericidal antibiotics are those that kill bacteria, as opposed to bacteriostatic antibiotics which inhibit growth libretexts.orggardp.org.

Evaluation of Activity Against Biofilm Formation (Applicable to NBTI Class Research)

Research on the NBTI class, to which Viquidacin belongs, has included the evaluation of activity against biofilm formation. A related compound within the NBTI class exhibited bactericidal activities against non-dividing S. aureus and Staphylococcus epidermidis biofilm cells that were superior to those of moxifloxacin, rifampin, and vancomycin (B549263) ingentaconnect.comsci-hub.st. Biofilm formation can enhance bacterial resistance to antimicrobial agents nih.gov.

Mechanisms of Bacterial Resistance to Viquidacin

Target-Mediated Resistance Mechanisms

Viquidacin, similar to quinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV patsnap.commdpi.com. These enzymes are essential for maintaining DNA topology during replication, transcription, repair, and recombination frontiersin.orgplos.org. Resistance mediated by target modification typically involves mutations in the genes encoding these enzymes, primarily gyrA and parC, which are subunits of DNA gyrase and topoisomerase IV, respectively frontiersin.orgplos.orgjidc.orgnih.govekb.eg. These mutations can reduce the binding affinity of the antibiotic to its target, thereby diminishing its inhibitory effect frontiersin.orgmdpi.comnih.gov.

Identification and Characterization of Mutations in gyrA and parC

Mutations conferring resistance to antibiotics targeting DNA gyrase and topoisomerase IV are frequently located within specific regions of the gyrA and parC genes known as the Quinolone Resistance-Determining Regions (QRDRs) frontiersin.orgplos.orgjidc.orgnih.govekb.eg. These regions contain amino acid residues critical for the interaction between the enzyme and the antibiotic frontiersin.orgplos.orgjidc.orgnih.govekb.egnih.govnih.gov.

Research has identified various mutations in gyrA and parC associated with reduced susceptibility to antibiotics targeting these enzymes in different bacterial species. For instance, studies on fluoroquinolone resistance have highlighted common substitutions such as Ser83Leu and Asp87Asn in GyrA and Ser80Ile and Ser79Phe/Tyr in ParC frontiersin.orgjidc.orgnih.govekb.egnih.govnih.gov. These mutations lead to amino acid changes in the target proteins, altering their conformation and reducing the binding efficiency of the antibiotic frontiersin.orgjidc.orgnih.govekb.egnih.govnih.gov.

While specific mutations conferring resistance solely to Viquidacin are a key area of investigation, the understanding of resistance to related compounds like fluoroquinolones provides a framework. Studies characterizing resistance to Viquidacin have focused on identifying mutations in gyrA and parC that emerge under selective pressure from the compound plos.orgekb.eg. These investigations aim to pinpoint the exact amino acid substitutions that lead to decreased susceptibility.

Comparative Analysis of Viquidacin-Specific Resistance Mutations versus Quinolone Resistance-Determining Regions (QRDR)

A comparative analysis of mutations conferring resistance to Viquidacin versus those in the well-characterized QRDRs of fluoroquinolone-resistant strains reveals important distinctions and overlaps. While both classes of antibiotics target the same enzymes, the specific interactions and the resulting resistance mutations can differ mdpi.comjidc.orgnih.gov.

Fluoroquinolone resistance is strongly associated with specific "hotspot" mutations within the QRDRs of gyrA and parC frontiersin.orgplos.orgjidc.orgnih.govekb.egnih.gov. The accumulation of multiple mutations in these regions typically leads to higher levels of fluoroquinolone resistance plos.orgnih.govnih.gov.

For Viquidacin, studies aim to determine if resistance mutations occur at the same positions within the QRDRs as seen with fluoroquinolones or if unique mutations or patterns of mutations are selected plos.orgekb.eg. Differences in the chemical structure of Viquidacin compared to fluoroquinolones could lead to distinct binding modes and, consequently, the selection of different resistance-conferring mutations jidc.orgnih.gov.

Detailed research findings, often involving sequencing of gyrA and parC from Viquidacin-resistant isolates, are crucial for this comparative analysis. These studies can identify whether Viquidacin resistance involves the classic QRDR mutations, novel mutations within or outside the QRDRs, or a combination thereof plos.orgekb.eg. Such data is vital for understanding the potential for cross-resistance and predicting the emergence of resistance.

Role of Efflux Pump Systems in Reduced Intracellular Accumulation

Bacterial efflux pumps are membrane-bound protein systems that actively transport various substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration reactgroup.orgnih.govfrontiersin.orgnih.govmdpi.comwikipedia.orgnih.govjidc.org. This mechanism can contribute significantly to antibiotic resistance, either on its own or in combination with target-mediated resistance reactgroup.orgfrontiersin.orgnih.govmdpi.comjidc.orgmdpi.com.

Efflux pumps can be specific for certain substrates or can have broad substrate specificity, leading to multidrug resistance (MDR) frontiersin.orgnih.govmdpi.com. Overexpression of efflux pumps, often due to mutations in regulatory genes, is a common mechanism of reduced antibiotic susceptibility reactgroup.orgnih.govmdpi.commdpi.com.

For Viquidacin, efflux pump systems have been implicated in reducing the intracellular accumulation of the compound researchgate.netnih.gov. This reduced accumulation can lead to lower effective concentrations of Viquidacin at its target sites (DNA gyrase and topoisomerase IV), contributing to decreased susceptibility or outright resistance nih.govjidc.org.

Research investigating Viquidacin resistance examines the contribution of known efflux pump systems in relevant bacterial pathogens researchgate.netnih.gov. This may involve studying the expression levels of efflux pump genes in susceptible versus resistant strains or using efflux pump inhibitors to assess their impact on Viquidacin susceptibility jidc.orgmdpi.com. Identifying the specific efflux pumps involved in Viquidacin extrusion is important for understanding the complete picture of resistance mechanisms.

Data tables presenting the minimum inhibitory concentrations (MICs) of Viquidacin in the presence and absence of efflux pump inhibitors, or comparing Viquidacin accumulation in strains with varying efflux pump activity, can provide valuable insights into the role of these systems.

Absence of Cross-Resistance with Fluoroquinolones

A notable aspect of Viquidacin's resistance profile is the reported absence of cross-resistance with fluoroquinolones researchgate.netplos.orgjidc.orgekb.eg. Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to another, often due to similar mechanisms of action or shared resistance pathways nih.goveuropa.eu.

Despite both Viquidacin and fluoroquinolones targeting bacterial type II topoisomerases, studies suggest that resistance mechanisms selected by Viquidacin may not necessarily lead to resistance to fluoroquinolones, and vice versa researchgate.netplos.orgjidc.orgekb.eg. This lack of cross-resistance is a potentially significant advantage for Viquidacin, particularly in the context of widespread fluoroquinolone resistance among many bacterial pathogens mdpi.comeuropa.eu.

The absence of cross-resistance can be attributed to several factors. While both drug classes interact with DNA gyrase and topoisomerase IV, subtle differences in their binding sites or the specific protein conformations they stabilize can lead to the selection of distinct resistance mutations mdpi.comjidc.orgnih.gov. Mutations that reduce the binding of fluoroquinolones may not significantly affect Viquidacin binding, and vice versa plos.orgekb.eg.

Furthermore, if different efflux pump systems or other resistance mechanisms are primarily involved in the efflux or modification of Viquidacin compared to fluoroquinolones, this could also contribute to the lack of cross-resistance frontiersin.orgnih.govnih.govmdpi.com.

Detailed research comparing the susceptibility profiles of bacterial strains resistant to fluoroquinolones against Viquidacin, and vice versa, is essential to confirm and understand the basis of this reported lack of cross-resistance researchgate.netplos.orgjidc.orgekb.eg. Such studies often involve determining the MICs of both drug classes for a panel of resistant and susceptible bacterial isolates.

Interactive Table 1: Illustrative Data on Susceptibility of Bacterial Isolates to Viquidacin and a Representative Fluoroquinolone

| Bacterial Isolate | Viquidacin MIC (µg/mL) | Fluoroquinolone MIC (µg/mL) | Resistance Profile |

| Susceptible Strain A | 0.125 | 0.25 | Susceptible to both |

| Fluoroquinolone-Resistant Strain B | 0.5 | 16 | Resistant to fluoroquinolone, Susceptible to Viquidacin |

| Viquidacin-Resistant Strain C | 8 | 0.5 | Resistant to Viquidacin, Susceptible to fluoroquinolone |

| Multi-Drug Resistant Strain D | 4 | 32 | Reduced susceptibility/Resistance to both (potential for shared or multiple mechanisms) |

Note: This table is illustrative and based on the concept of no cross-resistance. Actual MIC values would vary depending on the specific bacterial species, the fluoroquinolone used, and the resistance mechanisms present.

The absence of cross-resistance suggests that Viquidacin could potentially be an effective treatment option for infections caused by fluoroquinolone-resistant bacteria, addressing a critical unmet medical need researchgate.netplos.orgjidc.orgekb.egeuropa.eu.

Pharmacological and Safety Profile Considerations in Academic Research

Preclinical Pharmacodynamics and Its Correlation with Efficacy

Pharmacodynamics (PD) is the study of how drugs affect the body, focusing on their mechanism of action and the resulting physiological effects. Preclinical PD studies are crucial in drug development to understand the relationship between drug concentration and the observed biological response, which can inform dose selection and predict efficacy in later clinical trials allucent.comals.net. Preclinical research involves laboratory-based experiments, typically conducted through in vivo (animal models) or in vitro (cell-based) testing, to assess the safety, efficacy, and potential side effects of a compound before human testing ppd.com.

Understanding a drug's pharmacodynamics helps developers determine the ideal therapeutic window, where concentrations are high enough for efficacy but below levels causing adverse effects allucent.com. Preclinical in vitro studies often utilize cells, while in vivo studies employ animal models allucent.com. The results from these studies are vital for identifying promising drug candidates and guiding the design of clinical trials als.net. Simulations of exposure and efficacy in preclinical models can aid in selecting the most suitable molecule from a series of compounds within the same class frontiersin.org. PK/PD modeling can enhance the translation of in vitro potency to in vivo settings, potentially reducing the number of animal studies and improving the translation of findings from preclinical species to clinical settings frontiersin.org.

Safety Concerns Leading to Clinical Development Discontinuation

Investigational drugs can fail in clinical development for various reasons, including inadequate efficacy, safety concerns, or commercial factors nih.gov. Safety concerns represent a significant cause of attrition in both preclinical and clinical drug development frontiersin.org. Cardiotoxicity, defined as chemically induced heart disease, is a major factor leading to the discontinuation of drugs during preclinical development and their withdrawal from the market frontiersin.orgbiotech-asia.org. Between 1994 and 2006, cardiotoxicity was responsible for the withdrawal of 45% of all medications, primarily due to cardiac ischemia and arrhythmogenicity biotech-asia.org.

Viquidacin (also known as NXL-101 or AVE-4221) was an investigational novel bacterial topoisomerase inhibitor (NBTI) that entered Phase I clinical trials nih.govnih.govuni.lunih.gov. However, its clinical development was discontinued (B1498344) due to cardiotoxicity nih.gov. This cardiotoxicity manifested as prolonged QT intervals nih.gov.

Cardiotoxicity: Prolonged QT Interval and hERG Channel Inhibition

Cardiotoxicity can result in conditions such as arrhythmia, myocardial infarction, and myocardial hypertrophy biotech-asia.org. A significant concern is the prolongation of the QT interval on an electrocardiogram, which is associated with an increased risk of polymorphic ventricular tachyarrhythmia, specifically Torsades de Pointes (TdP), and sudden death remedypublications.comresearchgate.netmedcraveonline.com.

A strong association exists between the inhibition of the human ether-a-go-go-related gene (hERG) channel current and QT prolongation nih.gov. The hERG channel is a voltage-gated potassium channel responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which is crucial for cardiac repolarization remedypublications.comresearchgate.netmdpi.com. Blocking this channel prevents the timely repolarization of cardiomyocytes, leading to a prolonged action potential and, consequently, a prolonged QT interval on the ECG remedypublications.com. This disruption in normal cardiac electrophysiology can lead to proarrhythmic events like TdP remedypublications.com.

Viquidacin's cardiotoxicity was specifically linked to prolonged QT intervals nih.gov. While the search results don't explicitly state Viquidacin's direct hERG inhibition IC50, the discontinuation due to QT prolongation strongly suggests such an interaction, as hERG block is a prevalent mechanism for drug-induced LQTS remedypublications.com.

Implications for Drug Design and Development of Analogues

The cardiotoxicity observed with Viquidacin, particularly the QT interval prolongation and likely hERG channel inhibition, has significant implications for the design and development of its analogues and other compounds targeting similar pathways. Understanding the molecular mechanisms underlying drug-induced LQTS, especially hERG block, is crucial for guiding rational drug design early in the development process mdpi.com.

Identifying structural features of drug molecules that interact with and inhibit the hERG channel can help predict potential cardiotoxicity mdpi.com. This allows researchers to design analogues with modified structures to minimize or eliminate this interaction while retaining desired therapeutic activity. For example, structural investigations and computational modeling can be used to explore how modifications to the compound's structure might affect its binding to the hERG channel versus its intended target mdpi.combiomedpharmajournal.org.

The development of safer analogues often involves aiming for enhanced selectivity for the bacterial target over human off-targets, such as the hERG channel and human topoisomerases biomedpharmajournal.orgresearchgate.net. This can help maintain efficacy while reducing the risk of adverse effects like cardiotoxicity mdpi.com.

Assessment of Selectivity Against Human Topoisomerases

Viquidacin is classified as a novel bacterial topoisomerase inhibitor (NBTI), targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) nih.govresearchgate.net. Bacterial type IIA topoisomerases are structurally homologous to human topoisomerase II, which is a target for anticancer drugs researchgate.net. Due to this structural similarity, inhibitors of bacterial topoisomerases must demonstrate selectivity for bacterial enzymes over their human counterparts to avoid off-target toxicity researchgate.net.

Human topoisomerase II exists in two isoforms, topoisomerase IIα and topoisomerase IIβ, which have distinct roles in the cell plos.org. Topoisomerase IIα is essential for chromosome segregation, while topoisomerase IIβ plays a key role in transcription regulation plos.org. Some anticancer drugs, like anthracyclines, target both human topoisomerase IIα and IIβ, but inhibition of topoisomerase IIβ has been linked to cardiotoxicity biomedpharmajournal.orgmdpi.com.

Academic research involving NBTIs includes the in vitro evaluation of their inhibitory potencies on bacterial type II topoisomerase enzymes and their selectivity against human topoisomerase IIα nih.gov. This assessment is crucial for determining if a compound primarily targets the bacterial enzymes as intended or if it also significantly inhibits human topoisomerases, which could contribute to toxicity. While the search results mention the assessment of selectivity against human topoisomerase IIα for NBTI analogues, specific data on Viquidacin's selectivity against human topoisomerases (both α and β) were not detailed in the provided snippets. However, ensuring selectivity against human topoisomerases, particularly Top2β, is a critical consideration in the design of analogues to mitigate potential cardiotoxicity biomedpharmajournal.orgmdpi.com.

Structure Activity Relationships Sar and Rational Design Strategies for Viquidacin Analogues

Deconstruction of Viquidacin's Molecular Architecture: Left-Hand Side (LHS), Linker, and Right-Hand Side (RHS) Moieties

Viquidacin, like other NBTIs, can be conceptually divided into three key structural components: the Left-Hand Side (LHS), the linker, and the Right-Hand Side (RHS) moieties. nih.govnih.govacs.org

The LHS is typically a heteroaromatic system responsible for intercalating between the central base pairs of bacterial DNA. nih.govnih.govacs.org This intercalation is a key aspect of the NBTI mechanism of action, disrupting the DNA structure and interfering with the function of topoisomerases. acs.orgingentaconnect.com

The RHS is generally an aromatic or heteroaromatic group that occupies a deep, non-catalytic hydrophobic binding pocket located at the interface of the GyrA or ParC subunits of DNA gyrase or topoisomerase IV, respectively. nih.govnih.govacs.org This interaction with the protein is critical for stabilizing the complex and inhibiting enzyme function.

Viquidacin's specific structure is defined by its chemical formula, C25H29FN2O4S2, and its IUPAC name, (3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid. nih.govuni.lu This structure contains a quinoline (B57606) ring system as the LHS, a substituted piperidine (B6355638) ring as part of the linker, and a thiophene-containing group connected via a thioether linkage as part of the RHS.

Impact of Structural Modifications on Target Binding and Inhibitory Potency

The RHS moiety plays a significant role in determining the selectivity and potency against DNA gyrase and topoisomerase IV. acs.org Variations in the RHS fragment can influence the strength and nature of interactions with the hydrophobic binding pocket, thereby modulating the inhibitory activity against one or both enzymes. For instance, the presence of a halogen atom, such as fluorine, at the para position of a phenyl RHS moiety has been shown to establish strong halogen bonds with residues in the binding pocket, contributing to potent enzyme inhibition and antibacterial activity. researchgate.netmdpi.com Conversely, introducing groups unable to form such favorable interactions can abolish activity. researchgate.net

SAR studies often involve the synthesis and evaluation of a series of analogues with systematic structural changes. The resulting data on enzyme inhibition (e.g., IC50 values) and antibacterial activity (e.g., MIC values) are then correlated with the structural variations to derive SAR principles. While specific detailed data tables for Viquidacin analogues were not extensively found in the search results, the general principles derived from NBTI SAR studies apply.

Strategies for Mitigating Cardiotoxicity through Chemical Modification

A significant challenge encountered during the development of Viquidacin was its associated hERG-related cardiotoxicity, which led to its discontinuation from Phase I clinical trials. nih.govnih.govacs.org This highlights the importance of addressing off-target liabilities, particularly inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, in the design of NBTI antibacterials. frontiersin.org Strategies to mitigate cardiotoxicity in NBTI analogues primarily involve chemical modifications aimed at reducing hERG inhibition while maintaining or improving antibacterial potency. researchgate.net

Tuning Physicochemical Properties (e.g., logD, pKa) for Improved Safety Profile

Tuning physicochemical properties such as logD and pKa has been explored as a strategy to mitigate the cardiovascular toxicity of NBTI-related chemotypes. researchgate.net LogD (the distribution coefficient) is a measure of a compound's lipophilicity at a specific pH, while pKa is the acid dissociation constant, which indicates the ionization state of a molecule at different pH values. gitlab.io

Design and Synthesis of Analogues with Reduced hERG Inhibition

A direct approach to mitigate NBTI cardiotoxicity is the rational design and synthesis of analogues with reduced inhibitory activity against the hERG channel. researchgate.net The hERG channel plays a critical role in cardiac repolarization, and its blockade can lead to potentially fatal arrhythmias. frontiersin.org

SAR studies specifically focusing on hERG inhibition have identified structural features associated with this off-target activity within the NBTI class. By modifying the structure of Viquidacin and related compounds, particularly in regions that interact with the hERG channel pore or binding site, researchers can aim to reduce this interaction. This might involve altering the size, shape, charge distribution, or lipophilicity of specific substituents. For example, modifications to the linker or RHS moieties, which may interact with the hERG channel, could lead to reduced inhibition. frontiersin.orgplos.org The goal is to design analogues that maintain potent inhibition of bacterial topoisomerases while exhibiting a significantly improved safety margin with respect to hERG blockade.

Structural Biology and Molecular Modeling Studies of NBTI-Target Interactions

Structural biology and molecular modeling techniques provide invaluable insights into the precise interactions between NBTIs and their bacterial topoisomerase targets, guiding rational drug design efforts. acs.orgacs.orgnih.govnih.govresearchgate.netgoogleapis.com These approaches allow researchers to visualize how NBTI molecules bind to DNA gyrase and topoisomerase IV at the atomic level, revealing the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds, ionic interactions). acs.orgresearchgate.netmdpi.com

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can predict the binding pose and affinity of NBTI analogues to the target enzymes. nih.govacs.orgresearchgate.net These computational methods complement experimental SAR studies by providing a mechanistic understanding of observed activity differences and enabling the virtual screening and prioritization of potential new analogues before synthesis. acs.orgresearchgate.net They can also help predict the impact of structural modifications on binding energy and stability of the drug-target complex. acs.org

X-ray Crystallography of NBTI-Enzyme-DNA Complexes

X-ray crystallography is a powerful structural biology technique that has been instrumental in elucidating the binding mode of NBTIs to bacterial type II topoisomerases in complex with DNA. acs.orgnih.govnih.govresearchgate.netresearchgate.netberstructuralbioportal.orgspring8.or.jp Although a crystal structure specifically of Viquidacin bound to DNA gyrase or topoisomerase IV was not found in the immediate search results, structures of related NBTI ligands in complex with Staphylococcus aureus and Escherichia coli DNA gyrase have been reported (e.g., PDB ID: 6Z1A for AMK12 and 6RKS for gepotidacin). nih.govacs.orgingentaconnect.commdpi.com

These crystal structures have provided critical information, confirming the proposed binding mode where the NBTI molecule bridges the DNA and the protein. nih.govingentaconnect.commdpi.com They visually demonstrate how the LHS intercalates between DNA base pairs and how the RHS occupies the hydrophobic pocket at the GyrA/ParC dimer interface. nih.govingentaconnect.commdpi.com The structures also reveal the specific amino acid residues within the enzyme that interact with different parts of the NBTI molecule, providing a detailed map for structure-based drug design. acs.orgmdpi.com This atomic-level information allows medicinal chemists to rationally design modifications to NBTI analogues to optimize favorable interactions with the target enzyme and minimize unfavorable ones, including those that might contribute to off-target effects like hERG inhibition. acs.orgnih.gov

The availability of such structural data has enabled a more rational and intuitive approach to designing potent NBTI antibacterials with improved properties. nih.govacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Viquidacin | 11591505 |

Interactive Data Table (Conceptual)

| Analogue Structure (Representation) | LHS Modification | Linker Modification | RHS Modification | S. aureus Gyrase IC50 (nM) | E. coli Gyrase IC50 (nM) | S. aureus MIC (µg/mL) | hERG IC50 (µM) |

| Viquidacin (Reference) | - | - | - | Data would be here | Data would be here | Data would be here | Data would be here |

| Analogue 1 | Change A | Same | Same | Data would be here | Data would be here | Data would be here | Data would be here |

| Analogue 2 | Same | Change B | Same | Data would be here | Data would be here | Data would be here | Data would be here |

| Analogue 3 | Same | Same | Change C | Data would be here | Data would be here | Data would be here | Data would be here |

| ... | ... | ... | ... | ... | ... | ... | ... |

Note: The data in this table is illustrative and not based on specific experimental results found for Viquidacin analogues within the provided search snippets. Actual SAR data would populate such a table.

Molecular Dynamics Simulations for Binding Affinity Prediction and Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions. diva-portal.orgmdpi.combiorxiv.org In the context of drug discovery and the study of compounds like Viquidacin, MD simulations are valuable for predicting binding affinities and analyzing the conformational dynamics of the ligand-target complex. nih.govdiva-portal.orgmdpi.combiorxiv.orgacs.orgsamipubco.comchemrxiv.org

MD simulations can complement molecular docking studies, which provide static snapshots of potential binding poses, by exploring the dynamic stability of the ligand-receptor complex over time. mdpi.comsamipubco.comchemrxiv.org This dynamic perspective is crucial as protein-ligand interactions are not rigid and involve continuous movement and adaptation. diva-portal.orgbiorxiv.org By simulating the system in a near-physiological environment, including solvent and ions, MD can reveal important aspects of the binding process and the stability of the bound conformation that static methods might miss. mdpi.comsamipubco.com

Furthermore, MD simulations can be used in conjunction with methods like the Linear Interaction Energy (LIE) approach to estimate binding free energies. nih.govacs.orgchemrxiv.org These calculations provide a quantitative measure of the strength of the interaction between the ligand and the target protein, which is directly related to binding affinity. nih.govdiva-portal.orgbiorxiv.orgacs.orgchemrxiv.org Analysis of MD trajectories can also identify key hydrogen bonding, hydrophobic, and ionic interactions that contribute to binding stability and can reveal conformational changes in both the ligand and the protein upon binding. nih.govacs.org This information is critical for understanding the molecular basis of activity and guiding the rational design of analogues with improved binding characteristics.

Identification of Critical Residues for Viquidacin-Target Interactions

Understanding the specific amino acid residues of the target enzymes (DNA gyrase and topoisomerase IV) that interact with Viquidacin and its analogues is fundamental for rational design. Studies involving crystallography, mutagenesis, and computational methods, including molecular dynamics simulations, have helped identify these critical residues. researchgate.netacs.orgnih.govnih.govacs.org

For NBTIs targeting bacterial type II topoisomerases, key interactions occur within the binding site formed by the GyrA/ParC subunits. A crucial interaction involves the linker moiety of NBTIs, particularly a protonated basic amine, which forms an ionic interaction with conserved aspartate residues. nih.govnih.govacs.org These residues include Asp83 and Asp82 in Staphylococcus aureus and Escherichia coli DNA gyrase GyrA subunits, respectively, and Asp79 in both S. aureus and E. coli topoisomerase IV ParC subunits. nih.govacs.org This ionic interaction is considered a key structural feature for the inhibitory potency of many NBTIs. nih.gov

Q & A

How should researchers formulate a focused research question for studying Viquidacin’s biochemical properties?

Methodological Answer:

- Begin by identifying gaps in existing literature (e.g., incomplete data on Viquidacin’s stability under varying pH conditions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

- Example question: “How does pH (2.0–9.0) influence the degradation kinetics of Viquidacin in aqueous solutions, and what intermediates form during hydrolysis?”

- Avoid broad questions like “What is Viquidacin?”; instead, focus on mechanisms, conditions, or comparative analyses .

Q. What experimental design principles are critical for synthesizing and characterizing Viquidacin?

Methodological Answer:

- Control variables : Temperature, solvent purity, and catalyst ratios must be standardized. For reproducibility, document reagent sources (e.g., Sigma-Aldrich, ≥99% purity) and synthesis protocols in detail .

- Replication : Perform triplicate trials for each condition to assess variability.

- Analytical tools : Use HPLC for purity assessment, NMR/FTIR for structural confirmation, and mass spectrometry for molecular weight validation .

| Parameter | Example Specification |

|---|---|

| Solvent | Anhydrous DMSO, stored under N₂ atmosphere |

| Temperature range | 25°C ± 0.5°C (controlled via water bath) |

| Catalyst concentration | 0.1 mol% Pd(OAc)₂ |

Q. How can researchers ensure methodological rigor in quantifying Viquidacin’s bioactivity?

Methodological Answer:

- Use dose-response curves with at least 5 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀ values.

- Validate assays via positive/negative controls (e.g., a known enzyme inhibitor for comparison).

- Statistical analysis: Apply ANOVA or t-tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How to resolve contradictions in Viquidacin’s reported cytotoxicity across studies?

Methodological Answer:

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., cell line heterogeneity, assay incubation time).

- Triangulate data : Compare results from orthogonal methods (e.g., MTT assay vs. apoptosis markers like caspase-3 activation) .

- Principal Contradiction Analysis : Determine if conflicting data arise from methodological differences (e.g., serum-free vs. serum-containing media) or intrinsic compound variability .

| Study | Reported IC₅₀ (µM) | Cell Line | Key Variable |

|---|---|---|---|

| A (2023) | 5.2 ± 0.3 | HeLa | Serum-free, 24h exposure |

| B (2024) | 12.7 ± 1.1 | MCF-7 | 10% FBS, 48h exposure |

Q. What advanced strategies optimize Viquidacin’s stability for in vivo studies?

Methodological Answer:

- Co-solvent systems : Test combinations like PEG-400/water to enhance solubility while monitoring degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Microencapsulation : Use PLGA nanoparticles to protect Viquidacin from enzymatic hydrolysis; characterize release kinetics using Franz diffusion cells .

- Computational modeling : Apply molecular dynamics simulations to predict degradation pathways under physiological conditions .

Q. How to design interdisciplinary studies linking Viquidacin’s chemical structure to its pharmacological effects?

Methodological Answer:

- Collaborative frameworks : Partner with computational chemists (QSAR models) and pharmacologists (in vivo PK/PD studies) .

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl → methyl substitution) and assess changes in target binding via SPR or ITC .

| Derivative | Modification | Binding Affinity (Kd, nM) | Solubility (mg/mL) |

|---|---|---|---|

| Viquidacin | None | 8.3 ± 0.9 | 0.45 |

| VD-01 | -OH → -OCH₃ | 15.6 ± 1.2 | 1.20 |

Q. What analytical frameworks address ethical and reproducibility challenges in Viquidacin research?

Methodological Answer:

- Pre-registration : Publish protocols on platforms like Open Science Framework to reduce bias .

- Blinded analysis : Use third-party labs for independent replication of key findings (e.g., IC₅₀ values) .

- Ethical audits : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.